

In Silico Characterization of (+)-Hydrastine Binding: A Technical Guide

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Compound of Interest

Compound Name: (+)-Hydrastine

CAS No.: 29617-43-4

Cat. No.: B119000

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Executive Summary

This guide details the computational framework for modeling the binding mechanics of **(+)-Hydrastine**, a phthalideisoquinoline alkaloid and potent competitive antagonist of the GABA receptor. While historically identified as a convulsant similar to bicuculline, **(+)-hydrastine** exhibits distinct stereoselective potency (1S, 9R configuration).[1]

This workflow integrates molecular docking, membrane-embedded molecular dynamics (MD), and binding free energy calculations (MM/GBSA) to elucidate the atomic-level interactions driving its antagonism.

Molecular Architecture & System Preparation

Ligand Stereochemistry & Preparation

(+)-Hydrastine possesses two chiral centers at C1 and C9. The biological activity is highly stereoselective; the (1S, 9R) isomer is approximately 180-fold more potent than its enantiomer.

- SMILES
(Isomeric):CN1CCC2=CC3=C(C=C2[C@H]1[C@H]4C5=C(C(=O)O4)C=CC(=C5)OC)OCO3
(Verify stereochemistry during 3D generation).
- Protocol:
 - Generation: Generate 3D coordinates from SMILES.
 - Protonation: Predict pKa values using Epik or equivalent. At physiological pH (7.4), the tertiary amine is predominantly protonated (), essential for cation- interactions within the aromatic cage of the receptor.
 - Conformational Search: Perform a torsional scan to identify low-energy conformers, particularly focusing on the rotation of the phthalide moiety relative to the isoquinoline core.

Target Selection: GABA Receptor

The primary target is the orthosteric binding site located at the

/

interface of the GABA

receptor.

- Reference Structure:PDB ID: 6D6T (Cryo-EM structure of human GABA receptor subtype in complex with bicuculline).
- Rationale: This structure represents the "antagonist-bound" state, pre-organized to accommodate bulky isoquinoline alkaloids, minimizing induced-fit errors during docking.

Table 1: Key Orthosteric Binding Site Residues (Human

)

Subunit	Residue	Interaction Type	Role in Antagonism
1 (-)	Phe64	- Stacking	"Aromatic Cage" lid
1 (-)	Arg66	H-bond / Cation	Stabilizes phthalide carbonyl
2 (+)	Tyr97	- Stacking	Floor of the binding pocket
2 (+)	Glu155	Electrostatic	Interaction with protonated amine
2 (+)	Tyr205	-Stacking	"Aromatic Cage" wall

Molecular Docking Protocol

Grid Generation

Define the search space around the bound bicuculline ligand in PDB 6D6T.

- Center: Centroid of the co-crystallized bicuculline.
- Dimensions:

Å box (sufficient to cover the

/

interface).
- Constraints: Define a hydrogen bond constraint on

1 Arg66 (backbone or sidechain) or

2 Glu155, as these anchor the antagonist core.

Docking Workflow (Standard Precision to Extra Precision)

- Validation (Redocking): Extract bicuculline and redock it. A successful protocol must yield an RMSD

Å relative to the Cryo-EM pose.

- Screening: Dock the **(+)-hydrastine** conformers.
- Scoring Function: Use a scoring function that heavily weights hydrophobic enclosure and cation-

terms (e.g., Glide XP or AutoDock Vina).

Critical Checkpoint: Ensure the phthalide ring of hydrastine orients similarly to the lactone of bicuculline, engaging in

-stacking with Tyr157 and Phe64.

Membrane-Embedded Molecular Dynamics (MD)

Static docking fails to account for the flexibility of the loop C (on the

subunit) which gates the binding site. MD is required to verify complex stability.

System Setup

- Membrane: Embed the receptor-ligand complex in a POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine) lipid bilayer.
- Solvation: TIP3P water model, neutralizing with 0.15 M NaCl.
- Force Field: CHARMM36m (protein/lipids) and CGenFF (ligand).

Simulation Protocol

- Minimization: Steepest descent (5000 steps) to remove steric clashes.
- Equilibration (Membrane Relaxation):

- NVT ensemble (1 ns) with restraints on protein/ligand.
- NPT ensemble (5 ns) to equilibrate lipid density.
- Production Run: 100 ns NPT simulation at 310 K and 1 bar.

Analysis Metrics

- RMSD: Monitor Ligand RMSD relative to the protein backbone. Stable binding is indicated by a plateau

Å.

- RMSF: Analyze fluctuations of Loop C (2 residues 150-200). Antagonist binding usually reduces Loop C flexibility compared to the apo state.
- Interaction Fingerprints: Calculate the occupancy (%) of H-bonds with Arg66 and Glu155 over the trajectory.

Binding Free Energy Calculation (MM/GBSA)

To quantify the affinity difference between **(+)-hydrastine** and bicuculline, employ the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method on the MD trajectory frames.

- Sampling: Extract frames every 100 ps from the last 20 ns of the trajectory.
- Solvation Model: VSGB 2.0 or implicit solvent model suitable for membrane proteins.
- Outcome: A more negative
correlates with higher potency. **(+)-Hydrastine** is expected to show
to
kcal/mol (depending on entropy inclusion).

ADMET & Pharmacokinetic Profiling

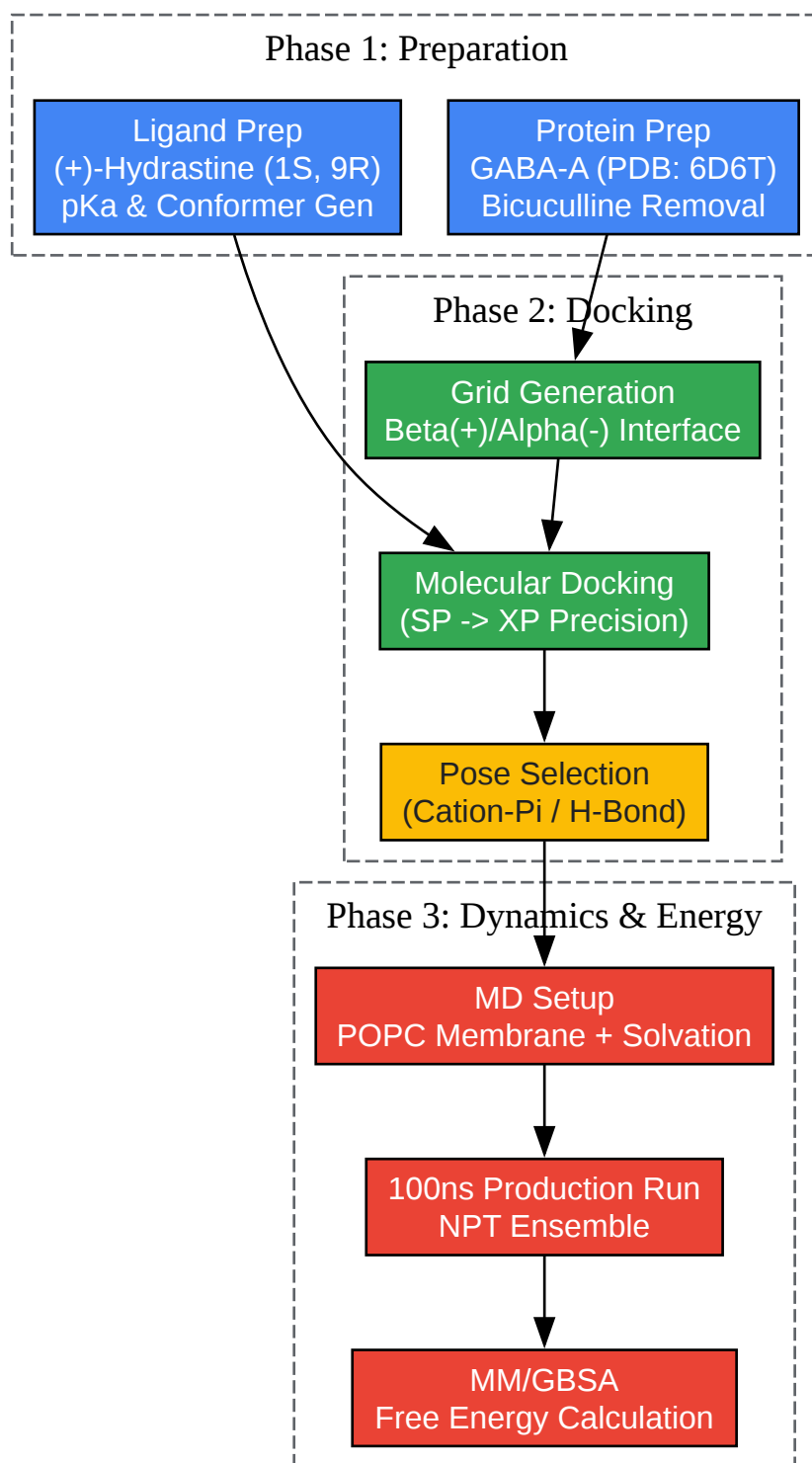
(+)-Hydrastine is a CNS-active agent; therefore, Blood-Brain Barrier (BBB) penetration is a critical in silico filter.

Table 2: Predicted ADMET Parameters

Property	Threshold for CNS Drug	(+)-Hydrastine Prediction	Interpretation
LogP (Lipophilicity)	1.5 - 3.5	~2.6	Optimal for membrane crossing
TPSA (Polar Surface Area)	< 90 Å	~55 Å	High BBB permeability
P-gp Substrate	No (preferred)	Likely Yes	Potential efflux liability
CYP Inhibition	Low	CYP2D6/3A4 Inhibitor	High drug-drug interaction risk

Visualization of Signaling & Workflow[2]

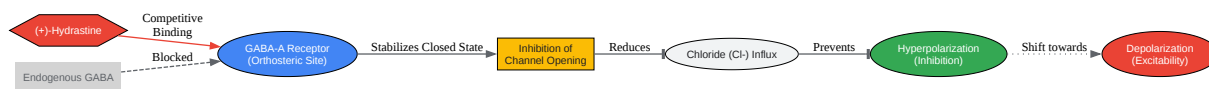
Computational Workflow



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Figure 1: Integrated in silico workflow for modeling **(+)-hydrastine** binding, moving from static docking to dynamic free energy estimation.

Mechanism of Action (Signaling Pathway)



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Figure 2: Pharmacological pathway. Hydrastine competes with GABA, preventing chloride influx and reducing the threshold for neuronal depolarization (convulsant effect).

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